4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide
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Overview
Description
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features both oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step reactions. The preparation begins with the formation of the oxadiazole ring, followed by the introduction of the thiazole moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Chemical Reactions Analysis
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. The thiazole ring can disrupt cellular processes by altering membrane permeability and affecting signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other oxadiazole and thiazole derivatives, such as:
- 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 2-(4-methoxyphenyl)-1,3-thiazole
- 5-(4-methoxyphenyl)-1,2,4-oxadiazole
Compared to these compounds, 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide exhibits unique properties due to the combination of both oxadiazole and thiazole rings, enhancing its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H16N4O3S/c1-22-12-7-5-11(6-8-12)15-19-14(23-20-15)4-2-3-13(21)18-16-17-9-10-24-16/h5-10H,2-4H2,1H3,(H,17,18,21) |
InChI Key |
GSPFDBGMGGOOGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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